![molecular formula C16H14N2O2 B5627336 3,5-dimethyl-N-1-naphthyl-4-isoxazolecarboxamide](/img/structure/B5627336.png)
3,5-dimethyl-N-1-naphthyl-4-isoxazolecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, including those similar to 3,5-dimethyl-N-1-naphthyl-4-isoxazolecarboxamide, often involves chemoselective nucleophilic chemistry. For instance, a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, prepared from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, demonstrates the versatility of isoxazole compounds in synthesis (Yu et al., 2009). Another relevant synthesis approach is the nucleophilic substitution reaction used to create novel aromatic dicarboxylic acid monomers, such as 4,4′-(1,5-naphthalenedioxy)dibenzoic acid, from 1,5-dihydroxynaphthalene and p-fluorobenzonitrile (Hsiao & Chu, 1997).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 3,5-dimethyl-N-1-naphthyl-4-isoxazolecarboxamide reveals complex interactions and planarity within their molecular frameworks. For example, the molecule 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide demonstrates an almost planar structure, highlighting the intricate molecular geometry often seen in isoxazole derivatives (Rodier et al., 1993).
Chemical Reactions and Properties
Isoxazole derivatives are known for their chemoselective reactivity. For instance, the synthesis of aromatic polyamides from naphthalene-based dicarboxylic acids involves complex chemical reactions, demonstrating the reactivity of such compounds (Hsiao & Chu, 1997). Additionally, the synthesis of 1,8-naphthyridine and isoxazole derivatives through a one-pot method elucidates the potential for diverse chemical reactions involving isoxazole carboxamides (Guleli et al., 2019).
Physical Properties Analysis
The physical properties of isoxazole derivatives, including solubility and film-forming ability, are of significant interest. Polyamides synthesized from naphthalene-based dicarboxylic acids show solubility in polar solvents and the ability to form transparent, flexible films, indicating their potential for material science applications (Hsiao & Chu, 1997).
Chemical Properties Analysis
The chemical properties of isoxazole derivatives are characterized by their reactivity and stability. The synthesis and characterization of derivatives highlight the chemical versatility and stability under various conditions, essential for their application in chemical synthesis and material science (Sperandeo et al., 1994).
properties
IUPAC Name |
3,5-dimethyl-N-naphthalen-1-yl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-15(11(2)20-18-10)16(19)17-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRFOSAMKUJSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(naphthalen-1-yl)-1,2-oxazole-4-carboxamide |
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